molecular formula C21H26N2O2 B2722933 4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2379951-75-2

4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B2722933
CAS No.: 2379951-75-2
M. Wt: 338.451
InChI Key: MLNLRNNZMAHKPO-UHFFFAOYSA-N
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Description

4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound with the molecular formula C21H26N2O2 This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts alkylation reaction, using ethylbenzene and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
  • (4-Ethylphenyl)-[3-[(2-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Uniqueness

4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(4-ethylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-17-6-8-19(9-7-17)21(24)23-12-4-5-18(14-23)15-25-20-10-11-22-16(2)13-20/h6-11,13,18H,3-5,12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNLRNNZMAHKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)COC3=CC(=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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